molecular formula C7H13NO2 B1301614 1-methylpiperidine-3-carboxylic Acid CAS No. 5657-70-5

1-methylpiperidine-3-carboxylic Acid

Cat. No.: B1301614
CAS No.: 5657-70-5
M. Wt: 143.18 g/mol
InChI Key: AYIXGVABNMIOLK-UHFFFAOYSA-N
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Description

Significance as a Fundamental Heterocyclic Scaffold

The 1-methylpiperidine-3-carboxylic acid structure is built upon the piperidine (B6355638) ring, a ubiquitous heterocyclic scaffold in natural products and pharmaceuticals. The piperidine motif is a saturated six-membered ring containing one nitrogen atom, which imparts basicity and a three-dimensional structure that is often crucial for biological interactions.

The significance of the this compound scaffold lies in its specific substitution pattern:

N-Methylation: The methyl group on the nitrogen atom locks it as a tertiary amine. This removes the hydrogen bond donor capability of the secondary amine found in its precursor, nipecotic acid (piperidine-3-carboxylic acid), and influences the compound's basicity, lipophilicity, and steric profile. nih.gov

3-Carboxylic Acid Group: The carboxylic acid at the 3-position is a key functional handle. It can act as a hydrogen bond donor and acceptor and is ionizable under physiological conditions. This group is pivotal for forming salts, esters, amides, and other derivatives, and often plays a critical role in binding to biological targets. nih.govnih.gov The presence of this acidic functional group is a common feature in many therapeutic agents. nih.gov

This distinct arrangement of functional groups makes the scaffold a valuable starting point for creating molecules with specific stereochemical and electronic properties required for targeted biological activity.

Role in Contemporary Medicinal Chemistry and Drug Discovery Research

In medicinal chemistry, the this compound scaffold serves as a crucial building block for designing and synthesizing novel therapeutic agents. Its derivatives have been explored for their potential activity against a range of biological targets. The carboxylic acid moiety, in particular, is a well-established pharmacophore, though it is sometimes replaced by bioisosteres—other functional groups with similar physical or chemical properties—to enhance drug-like characteristics such as metabolic stability and membrane permeability. nih.govdrughunter.com

Research has demonstrated the utility of this scaffold in developing compounds with various biological activities. For instance, derivatives of the closely related piperidine-3-carboxylic acid (nipecotic acid) are known to be potent inhibitors of γ-aminobutyric acid (GABA) uptake. nih.gov The N-methylated version provides a distinct chemical entity for further exploration in this area. datapdf.com Furthermore, the scaffold is structurally related to arecoline (B194364), a natural alkaloid, and has been used as a starting material for the synthesis of arecoline analogs and other structurally simplified cocaine analogs aimed at studying dopamine (B1211576) transporters. nih.gov

Derivative ClassBiological Target / Research AreaSignificance of the Scaffold
Arecoline AnalogsCholinergic Receptors, Dopamine TransportersProvides the core N-methylpiperidine structure for modification.
Substituted PiperidinesGABA Uptake InhibitionServes as a lead structure for inhibitors targeting neurotransmitter systems. datapdf.com
Cocaine AnaloguesDopamine Transport BlockadeUsed to create structurally simplified analogs to study stimulant activity.

Importance as a Versatile Building Block in Organic Synthesis

The chemical reactivity of this compound makes it a versatile building block for synthetic chemists. The two primary functional groups, the tertiary amine and the carboxylic acid, can undergo a wide range of chemical transformations, often independently of one another.

The carboxylic acid is the most reactive site for derivatization. It can be readily converted into a variety of other functional groups, including:

Esters: Through Fischer esterification or reaction with alkyl halides, which is a key step in the synthesis of compounds like arecoline from its precursors. google.com

Amides: By coupling with amines using standard peptide coupling reagents or after conversion to an acid chloride. google.com

Alcohols: Via reduction of the carboxylic acid or its ester derivative.

A notable application of this compound is its role as a precursor in the synthesis of the natural product arecoline. google.com This synthesis involves the esterification of the carboxylic acid group, followed by further chemical transformations. google.com The versatility of this compound allows chemists to systematically modify its structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and the construction of complex molecular architectures.

Reaction TypeReagent(s)Resulting Functional Group/ProductReference
EsterificationMethanol (B129727), Acid Catalyst (e.g., HCl)Methyl 1-methylpiperidine-3-carboxylate google.com
Amide CouplingThionyl chloride, then an amine (e.g., Diethylamine)N,N-disubstituted 1-methylpiperidine-3-carboxamide google.com
Salt FormationHydrochloric Acid (HCl)This compound hydrochloride nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371716, DTXSID00902717
Record name 1-methylpiperidine-3-carboxylic Acid
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Record name NoName_3266
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-70-5
Record name 1-methylpiperidine-3-carboxylic Acid
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Record name 1-methylpiperidine-3-carboxylic acid
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Advanced Synthetic Methodologies and Route Development

Hydrolysis of 1-Methylpiperidine-3-carboxylate Esters

The final step in many synthetic routes to 1-methylpiperidine-3-carboxylic acid involves the hydrolysis of a corresponding ester, such as methyl 1-methylpiperidine-3-carboxylate. This transformation is critical for obtaining the free carboxylic acid.

The conversion of esters to carboxylic acids is a fundamental organic transformation, and its efficiency is highly dependent on the chosen conditions. For piperidine-based esters, both acidic and basic hydrolysis can be employed.

Vigorous basic hydrolysis is a common method. For instance, refluxing the ester with a strong base like sodium hydroxide (B78521) in a mixture of methanol (B129727) and water can effectively cleave the ester bond. researchgate.net Following the hydrolysis, acidification is necessary to protonate the resulting carboxylate salt and isolate the carboxylic acid. researchgate.net

Alternatively, acidic hydrolysis, often using a strong mineral acid like hydrochloric acid, can be utilized. This method can be particularly advantageous as it directly yields the hydrochloride salt of the carboxylic acid, which can sometimes be more easily isolated and purified. researchgate.net

The optimization of these conditions involves considering factors such as reaction time, temperature, and the concentration of the acid or base to maximize the yield and purity of the final product while minimizing potential side reactions. For example, in the synthesis of related piperidine (B6355638) carboxylates, selective hydrolysis has been achieved using concentrated sulfuric acid, which can prevent further reactions by precipitating the product as a salt. researchgate.net

A general, optimized protocol for the hydrolysis of various indole (B1671886) alkanoate esters involves microwave-assisted saponification using trimethyltin (B158744) hydroxide (Me3SnOH). This method has been shown to be rapid, with reactions often reaching completion within 20 to 30 minutes, and features a straightforward workup. nih.gov

Table 1: Comparison of Hydrolytic Reagents for Ester Cleavage

Reagent/ConditionAdvantagesDisadvantages
Sodium Hydroxide Effective for robust esters.May require harsh conditions (reflux).
Hydrochloric Acid Can directly yield the hydrochloride salt.May not be suitable for acid-labile substrates.
Trimethyltin Hydroxide Rapid reaction times (microwave-assisted).Use of a metal-organic reagent.

While the hydrolysis of the ester group itself does not typically introduce a new stereocenter, the stereochemical integrity of the existing chiral centers in the piperidine ring must be maintained. The choice of hydrolytic conditions is crucial to prevent epimerization, which is the inversion of a stereocenter.

Epimerization at the carbon adjacent to the carboxylate group can occur under basic conditions through the formation of an enolate intermediate. To mitigate this, reaction conditions such as lower temperatures and carefully controlled reaction times can be employed. For some substituted piperidines, epimerization can be intentionally induced to obtain the thermodynamically more stable diastereomer. nih.govescholarship.org For example, treatment with potassium tert-butoxide can be used to epimerize piperidine esters. nih.gov

In the context of synthesizing stereochemically pure this compound, it is essential that the hydrolysis step proceeds without affecting the stereochemistry established during the formation of the piperidine ring.

Hydrogenation Strategies for Piperidine Ring Formation

A primary and efficient method for constructing the piperidine skeleton is through the hydrogenation of a corresponding pyridine (B92270) precursor. This dearomatization reaction is a powerful tool in heterocyclic chemistry.

The catalytic hydrogenation of pyridine derivatives is a widely used method for the synthesis of piperidines. asianpubs.org This process typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring.

Various catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. asianpubs.org The choice of catalyst can significantly influence the reaction conditions required, such as temperature and pressure. For instance, platinum oxide (PtO2), also known as Adams' catalyst, is a mild and effective catalyst for the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid at room temperature under moderate hydrogen pressure. asianpubs.org The acidic solvent enhances the activity of the catalyst. asianpubs.org Similarly, rhodium on a support like alumina (B75360) or carbon has been shown to be effective for hydrogenating pyridylcarboxylic acids in aqueous ammonia. google.com

The hydrogenation of nicotinic acid (a pyridine-3-carboxylic acid) to nipecotic acid (piperidine-3-carboxylic acid) has been successfully achieved using a 5% rhodium on alumina catalyst at room temperature and low hydrogen pressure. google.com This highlights the feasibility of hydrogenating the pyridine ring without reducing the carboxylic acid group.

Achieving high stereoselectivity in the hydrogenation of substituted pyridines is a significant challenge due to the stability of the aromatic ring and the potential for catalyst poisoning by the nitrogen heteroatom. rsc.org The design of chiral ligands for transition metal catalysts is a key strategy to induce enantioselectivity and diastereoselectivity.

For the asymmetric hydrogenation of N-heteroaromatics, iridium, ruthenium, rhodium, and palladium complexes with chiral ligands have shown considerable success. rsc.org The development of novel chiral pyridine-derived ligands with rigid frameworks can minimize steric hindrance near the metal center while creating a well-defined chiral environment, leading to both high reactivity and stereoselectivity. nih.gov

In some cases, the substrate itself can direct the stereochemical outcome of the hydrogenation. Chiral auxiliaries attached to the pyridine ring can effectively control the facial selectivity of the hydrogenation. For example, oxazolidinone-substituted pyridines undergo diastereoselective hydrogenation due to the steric bulk of the auxiliary, which directs the approach of hydrogen to the less hindered face of the pyridine ring. nih.gov

Table 2: Common Catalysts for Pyridine Hydrogenation

CatalystSupportTypical Conditions
Platinum Oxide (PtO2) -Room temperature, 50-70 bar H2, glacial acetic acid asianpubs.org
Palladium on Carbon (Pd/C) CarbonVaried, can be effective at moderate temperatures and pressures ethz.ch
Rhodium on Alumina (Rh/Al2O3) AluminaRoom temperature, 2 atm H2, water google.com
Ruthenium on Carbon (Ru/C) CarbonOften requires higher temperatures and pressures ethz.ch

The diastereoselectivity of pyridine hydrogenation is highly sensitive to various reaction parameters, including the solvent, the presence of acids or other additives, temperature, and hydrogen pressure.

The choice of solvent can have a significant impact on the reaction. For instance, in the hydrogenation of certain oxazolidinone-substituted pyridines, a mixture of THF and water was found to give the best results. nih.gov The presence of a strong Brønsted acid, such as hydrochloric acid, can be essential for activating the pyridine ring towards reduction. nih.gov In contrast, weak acids may lead to the formation of undesired byproducts. nih.gov

Temperature can also play a crucial role in controlling diastereoselectivity. ethz.ch Often, lower temperatures favor higher diastereoselectivity, although this can also lead to longer reaction times. The catalyst itself is a decisive factor; palladium catalysts have shown high activity and diastereoselectivity in the hydrogenation of some pyridine rings. ethz.ch

For the synthesis of cis-disubstituted piperidines, hydrogenation of the corresponding pyridines often yields the cis isomer as the major product. nih.govwhiterose.ac.uk This outcome is generally favored under thermodynamic control. Subsequent epimerization can then be employed to access the trans diastereomer if desired. nih.govwhiterose.ac.uk

Transfer Hydrogenation Approaches

Transfer hydrogenation represents a powerful and versatile method for the N-methylation of piperidine derivatives. This approach utilizes hydrogen transfer from a donor molecule to a substrate, often facilitated by a metal catalyst, and circumvents the need for high-pressure gaseous hydrogen.

Reductive Amination with Formaldehyde (B43269) and Formic Acid

A classic and widely used form of transfer hydrogenation for N-methylation is the Eschweiler-Clarke reaction. This one-pot procedure involves the reaction of a primary or secondary amine with an excess of formaldehyde and formic acid. youtube.com In the context of synthesizing this compound, the secondary amine of the piperidine ring reacts with formaldehyde to form an intermediate iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary N-methyl amine, releasing carbon dioxide in the process. youtube.com

This methodology is highly efficient for producing N-methylated amines. organic-chemistry.org Recent advancements have adapted this reaction to continuous flow platforms, which can improve safety and process control. For instance, the reductive amination of a related compound, methylpipecolinate, was successfully performed in a flow setup using formaldehyde and formic acid. unibe.ch In some variations, paraformaldehyde can be used as the formaldehyde source in a one-pot hydrogenation and methylation process. google.com

Table 1: Conditions for Reductive Amination via Eschweiler-Clarke Reaction

Starting Material Reagents Reducing Agent Solvent Key Features Ref.
Secondary Amine Formaldehyde Formic Acid Typically None or Water Classic, high-yield N-methylation youtube.com
Methylpipecolinate Formaldehyde Formic Acid Water Adapted to continuous flow synthesis unibe.ch
Novel Transfer Hydrogenation Systems for N-Methylation

Beyond the traditional Eschweiler-Clarke reaction, novel catalytic systems have been developed for N-methylation via transfer hydrogenation, offering milder conditions and alternative C1 sources. One such strategy employs methanol as both the hydrogen source and the methylating reagent, catalyzed by an iridium complex. nih.gov This autotandem catalysis approach involves the transfer hydrogenation of an intermediate imine formed in situ, providing high yields of the N-methylated product. nih.gov

Rhodium-catalyzed transfer hydrogenation has also emerged as a powerful tool, particularly for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn These methods can incorporate N-alkylation steps within the reaction sequence, allowing for the creation of various N-substituted piperidines with high enantioselectivity. dicp.ac.cn Another innovative system utilizes a formic acid/N-methylpiperidine mixture as a versatile hydrogen donor for the asymmetric transfer hydrogenation of imines, demonstrating high activity. researchgate.net

Table 2: Comparison of Novel Transfer Hydrogenation Systems

Catalyst System C1 Source Hydrogen Donor Key Advantages Ref.
[CpIr(2,2'-bpyO)(H₂O)] Methanol Methanol Uses methanol as both C1 and H₂ source nih.gov
Rhodium-Cp complexes (Pre-existing) Formic acid/triethylamine Enables asymmetric synthesis of chiral piperidines dicp.ac.cn

N-Alkylation of Piperidine-3-carboxylic Acid Derivatives

Direct N-alkylation is a straightforward and fundamental method for synthesizing this compound. This approach involves the reaction of a piperidine-3-carboxylic acid derivative, typically an ester to protect the carboxyl group, with a methylating agent.

The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net Methyl iodide (MeI) is a frequently used methylating agent, though others like dimethyl sulfate (B86663) can also be employed. researchgate.netgoogle.com A specific procedure for the N-alkylation of a nipecotic acid (piperidine-3-carboxylic acid) derivative involves using sodium carbonate and sodium iodide in acetone. biorxiv.org The choice of reagents and conditions can be optimized to achieve high yields and minimize the formation of quaternary ammonium (B1175870) salt byproducts. researchgate.net

Table 3: Representative Conditions for N-Alkylation

Alkylating Agent Base Solvent Temperature Key Considerations Ref.
Alkyl bromide/iodide None/KHCO₃ Acetonitrile Room Temp to 70°C Slow addition of alkyl halide is recommended researchgate.net
Alkylating agent K₂CO₃ or NaH Dry DMF 0°C to Room Temp NaH requires anhydrous conditions researchgate.net
Alkyne Propargyl Bromide Na₂CO₃ / NaI Acetone Reflux Used for N-alkylation with alkyne groups biorxiv.org

Ring-Forming Reactions and Cyclization Methods

An alternative to modifying a pre-existing piperidine ring is to construct the 1-methylpiperidine (B42303) scaffold through cyclization reactions. These methods build the heterocyclic ring from acyclic precursors and are fundamental in creating diverse piperidine structures.

Reductive Cyclization Strategies

Reductive cyclization involves the formation of the piperidine ring through a reduction-induced intramolecular reaction. These strategies can be highly effective for creating substituted piperidines. For example, a highly substituted N-hydroxy piperidine can be synthesized via the intramolecular reductive cyclization of a 1-Keto-5-ketoxime precursor. researchgate.net

Another powerful strategy involves a sequence of oxidative ring cleavage followed by a ring-closing reaction. In this approach, a cyclic olefin, such as a substituted cyclopentene, is first cleaved oxidatively to form a diformyl intermediate. This intermediate then undergoes a double reductive amination with a primary amine (such as methylamine) to close and expand the ring, forming the desired piperidine scaffold. nih.gov This method allows for stereocontrolled synthesis of the final heterocyclic product. nih.gov Intramolecular reductive hydroamination/cyclization cascades of alkynes also serve as a viable route for piperidine synthesis. nih.gov

Table 4: Examples of Reductive Cyclization Strategies

Precursor Type Key Transformation Reagents Resulting Scaffold Ref.
1-Keto-5-ketoxime Intramolecular Reductive Cyclization (Not specified) N-Hydroxy Piperidine researchgate.net
Substituted Cyclopentenes Oxidative Cleavage / Reductive Amination OsO₄/NMO, NaIO₄, NaBH₃CN Functionalized Piperidines nih.gov

Multicomponent Reaction Approaches to Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for synthesizing complex molecular scaffolds like piperidines. nih.govresearchgate.net These reactions offer significant advantages in terms of atom economy, simplicity, and the ability to generate molecular diversity. researchgate.net

The synthesis of highly functionalized piperidines can be achieved through one-pot domino reactions involving β-ketoesters, aromatic aldehydes, and various amines. researchgate.net These reactions can be catalyzed by various agents, including TMSI or even biocatalysts. researchgate.netrsc.org For instance, an immobilized lipase (B570770) has been successfully used to catalyze a multicomponent reaction to produce valuable piperidine derivatives in very good yields. rsc.org While these methods may not directly yield this compound, they provide a powerful and flexible platform for constructing the core piperidine ring, which can then be further functionalized to obtain the target molecule. researchgate.net

Table 5: Multicomponent Reactions for Piperidine Scaffold Synthesis

Component 1 Component 2 Component 3 Catalyst Key Feature Ref.
Benzaldehyde Aniline Acetoacetate ester Immobilized Lipase (CALB) Biocatalytic, reusable catalyst system rsc.org
β-ketoesters Aromatic aldehydes Aromatic amines TMSI Efficient one-pot domino reaction researchgate.net

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods to obtain enantiomerically pure forms of this compound is of significant interest. Strategies for achieving this include enzymatic kinetic resolution and asymmetric synthesis starting from chiral precursors.

Enzymatic Kinetic Resolution:

Kinetic resolution is a widely used technique for the separation of racemates. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the product. For carboxylic acids and their derivatives, lipases are commonly employed for their ability to selectively hydrolyze or esterify one enantiomer.

While a specific protocol for the enzymatic resolution of racemic this compound is not extensively detailed in the cited literature, the principles of this methodology are well-established for similar structures. For instance, the kinetic resolution of racemic carboxylic acids has been successfully achieved using lipases such as Candida antarctica lipase B (CAL-B) or lipases from Pseudomonas species. nih.gov

A plausible enzymatic resolution strategy for (±)-1-methylpiperidine-3-carboxylic acid could involve the selective esterification of one enantiomer in the presence of an alcohol and a lipase. The resulting mixture would contain the ester of one enantiomer and the unreacted carboxylic acid of the other, which could then be separated by standard chromatographic techniques. The enantiomeric excess (ee) of the resolved products is a critical measure of the success of the resolution.

Table 1: Potential Enzymes for Kinetic Resolution of Piperidine Carboxylic Acids

EnzymeSource OrganismTypical Reaction Catalyzed
Candida antarctica Lipase B (CAL-B)Candida antarcticaEsterification, Hydrolysis
Pseudomonas fluorescens Lipase (PFL)Pseudomonas fluorescensEsterification, Hydrolysis
Candida rugosa Lipase (CRL)Candida rugosaEsterification, Hydrolysis

Asymmetric Synthesis:

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly through an asymmetric route. This often involves the use of chiral starting materials, catalysts, or auxiliaries to control the stereochemical outcome of the reaction.

One potential asymmetric route to a specific enantiomer of this compound could start from a chiral precursor, such as an enantiopure amino acid. For example, the synthesis of chiral piperidine derivatives has been achieved through multi-step sequences involving asymmetric Michael additions or diastereoselective cyclizations. While a direct synthesis for the target molecule is not explicitly provided in the search results, the synthesis of related chiral piperidine-3-carboxylic acid derivatives has been reported, often employing protecting group strategies and stereocontrolled ring-closure reactions.

Another approach is the use of biocatalysis, such as transaminases, for the asymmetric synthesis of chiral amines, which can then be further elaborated. For instance, (R)-3-aminopiperidine derivatives have been synthesized using a transaminase-catalyzed process, highlighting the potential of enzymatic methods in establishing the desired stereocenter early in the synthetic sequence. scispace.com

Formation and Utility of Hydrochloride Salts in Synthetic Procedures

In organic synthesis, basic compounds like this compound are often converted to their salt forms, most commonly the hydrochloride salt, to improve their physical properties and facilitate their use in subsequent reactions.

Formation of Hydrochloride Salts:

The formation of this compound hydrochloride is a straightforward acid-base reaction. Typically, the free base form of the compound, dissolved in a suitable organic solvent such as diethyl ether, ethanol, or dichloromethane, is treated with a solution of hydrogen chloride (HCl). The HCl can be in the form of a gas, a solution in an organic solvent like dioxane, or an aqueous solution. whiterose.ac.ukgoogle.com The resulting hydrochloride salt, being less soluble in the organic solvent, often precipitates out and can be isolated by filtration.

For example, the removal of a tert-butyloxycarbonyl (Boc) protecting group from a piperidine nitrogen atom using HCl in dioxane directly yields the piperidine hydrochloride salt. whiterose.ac.uk This method is advantageous as it combines deprotection and salt formation into a single step.

Utility in Synthetic Procedures:

The conversion of this compound to its hydrochloride salt offers several advantages in a synthetic workflow:

Improved Handling and Stability: Hydrochloride salts are typically crystalline solids with higher melting points and greater stability compared to their free base counterparts. This makes them easier to handle, weigh, and store.

Enhanced Purification: The crystalline nature of hydrochloride salts facilitates purification by recrystallization, allowing for the removal of impurities that may be difficult to separate from the free base.

Solubility Modification: The salt form can alter the solubility profile of the compound. While the free base may be more soluble in nonpolar organic solvents, the hydrochloride salt is often more soluble in polar solvents, including water. This property can be exploited in extraction and purification steps.

Reaction Control: In subsequent reactions, using the hydrochloride salt can prevent unwanted side reactions that might be caused by the basicity of the free amine. The amine can be liberated in situ by the addition of a base if its nucleophilicity is required for the reaction.

Table 2: Properties of this compound and its Hydrochloride Salt

CompoundForm at Room TemperatureTypical Solubility
This compoundSolid or oilGood in many organic solvents
This compound HydrochlorideCrystalline solidSoluble in polar solvents like water and alcohols

Chemical Transformations and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for numerous chemical modifications, including esterification, amide bond formation, reduction, and oxidation.

Esterification Reactions for Prodrug Development and Chemical Transformations

Esterification of the carboxylic acid group in 1-methylpiperidine-3-carboxylic acid is a common strategy, particularly in the development of prodrugs. uobabylon.edu.iquomustansiriyah.edu.iq Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. nih.gov Converting a carboxylic acid to an ester can enhance properties such as membrane permeability and oral absorption by masking the polar, ionizable carboxyl group. blumberginstitute.org

The synthesis of esters from carboxylic acids is a fundamental transformation. For instance, the methyl ester, methyl 1-methylpiperidine-3-carboxylate, can be synthesized through standard acid-catalyzed esterification (Fischer esterification) using methanol (B129727). nih.gov This transformation is crucial for creating derivatives that can be more easily purified or used in subsequent chemical reactions. The conversion to an ester is often employed to improve a drug's solubility and pharmacokinetic profile. nih.gov

Table 1: Examples of Esterification Reactions

Reactant Reagent/Catalyst Product Purpose
This compound Methanol, H₂SO₄ Methyl 1-methylpiperidine-3-carboxylate Chemical intermediate, Prodrug moiety

Amide Bond Formation via Peptide Coupling Reagents

The formation of an amide bond from the carboxylic acid is another pivotal transformation, frequently utilized in the synthesis of biologically active molecules. nih.gov This reaction is typically facilitated by peptide coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. uni-kiel.deresearchgate.net

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uni-kiel.de These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with an amine to form the corresponding amide. This methodology allows for the synthesis of a wide array of 1-methylpiperidine-3-carboxamides. nih.gov Recent advancements have also explored greener, one-pot methods that avoid traditional coupling reagents. rsc.org

Table 2: Common Peptide Coupling Reagents and Conditions

Coupling Reagent Additive (optional) Solvent General Conditions
DCC (Dicyclohexylcarbodiimide) HOBt (Hydroxybenzotriazole) Dichloromethane (DCM) or Dimethylformamide (DMF) Room temperature
HATU DIPEA (N,N-Diisopropylethylamine) Dimethylformamide (DMF) Room temperature

Reduction of the Carboxylic Acid Group to Alcohols

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (1-methylpiperidin-3-yl)methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing carboxylic acids to their corresponding alcohols. The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Another suitable reagent is borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), which also reduces carboxylic acids to alcohols.

The resulting alcohol, (1-methylpiperidin-3-yl)methanol, serves as a valuable synthetic intermediate for further functionalization, such as the introduction of new substituents through esterification or etherification of the hydroxyl group.

Table 3: Reagents for the Reduction of Carboxylic Acids

Reducing Agent Solvent Typical Product
Lithium aluminum hydride (LiAlH₄) Diethyl ether or THF Primary alcohol

Oxidation Reactions and Their Products

While the carboxylic acid group is already in a high oxidation state, oxidation reactions can target other parts of the this compound molecule. The tertiary amine and the piperidine (B6355638) ring itself can be susceptible to oxidation under specific conditions. For example, oxidation of the N-methyl group is possible. More commonly, oxidation of the piperidine ring can occur, particularly at the carbon atoms alpha to the nitrogen.

Oxidation of N-alkyl piperidines can lead to the formation of lactams (cyclic amides). researchgate.net For instance, oxidation of 1-methylpiperidine (B42303) derivatives can yield piperidones. The regioselectivity of this oxidation (i.e., whether it occurs at the C2 or C6 position) can be influenced by the presence of other substituents on the ring. researchgate.net Reagents like mercuric acetate-EDTA have been used for such transformations. researchgate.net

Reactions at the Piperidine Nitrogen Atom

The tertiary nitrogen atom in this compound is a site for several chemical reactions. One important transformation is the formation of the N-oxide by treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. acs.org The resulting N-oxide is a key intermediate that can facilitate further functionalization of the piperidine ring, particularly at the alpha-carbon positions. acs.org

Another potential reaction at the nitrogen center is N-demethylation. This process removes the methyl group, converting the tertiary amine to a secondary amine (piperidine-3-carboxylic acid). This transformation can be achieved using various reagents, such as phosgene (B1210022) or its derivatives, followed by hydrolysis. The resulting secondary amine provides a new handle for introducing different N-substituents.

Functionalization of the Piperidine Ring System

Direct functionalization of the C-H bonds of the piperidine ring is a modern and powerful strategy for creating complex derivatives. researchgate.net These reactions allow for the introduction of new substituents at specific positions on the ring (C2, C3, or C4). The site-selectivity of C-H functionalization is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov

For N-alkyl piperidines, strategies have been developed for selective functionalization at the alpha-position (the carbon adjacent to the nitrogen). acs.org This can be achieved through the formation of an iminium ion intermediate, which is then trapped by a nucleophile. acs.org This approach has been used for alkylation, azinylation, and trifluoromethylation of the piperidine ring. acs.org While direct C-H functionalization at the C3 position is challenging due to electronic effects, indirect methods have been developed. researchgate.netnih.gov

Table 4: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₇H₁₃NO₂
Methyl 1-methylpiperidine-3-carboxylate C₈H₁₅NO₂
Ethyl 1-methylpiperidine-3-carboxylate C₉H₁₇NO₂
(1-methylpiperidin-3-yl)methanol C₇H₁₅NO
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) C₁₀H₁₅F₆N₆OP
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N
Hydroxybenzotriazole (HOBt) C₆H₅N₃O
Lithium aluminum hydride AlH₄Li
Borane BH₃

Advanced Derivatization for Enhanced Chemical and Biological Properties

Advanced derivatization of this compound is a targeted effort to address potential liabilities and enhance desired attributes. The primary goals of these modifications are to improve drug-like properties, including metabolic stability, bioavailability, and target interaction, while minimizing off-target effects.

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a widely utilized strategy in drug design where a functional group is substituted with another group that has similar steric and electronic properties, with the aim of retaining or improving biological activity while favorably altering other characteristics. The carboxylic acid group in this compound is a key pharmacophoric element, but it can also contribute to poor membrane permeability and metabolic liabilities. drughunter.com

Several bioisosteres for the carboxylic acid moiety have been explored in medicinal chemistry, and these can be broadly categorized as acidic and non-acidic replacements.

Acidic Bioisosteres:

Tetrazoles: The 5-substituted-1H-tetrazole ring is a classic bioisostere for a carboxylic acid. Its pKa is comparable to that of a carboxylic acid, allowing it to maintain similar ionic interactions with biological targets. drughunter.com The replacement of the carboxylic acid in this compound with a tetrazole ring can lead to derivatives with increased lipophilicity, which may enhance membrane permeability. Furthermore, tetrazoles are generally more resistant to metabolic degradation pathways that target carboxylic acids. drughunter.com

Acyl Sulfonamides: These functional groups can also mimic the acidic nature of a carboxylic acid and have been successfully employed to improve the pharmacokinetic profiles of drug candidates. The sulfonamide moiety can engage in similar hydrogen bonding interactions as a carboxylate.

Hydroxamic Acids and other Acidic Heterocycles: A variety of other acidic heterocyclic systems, such as 1,2,4-oxadiazol-5(4H)-ones and 3-hydroxyisoxazoles, can serve as carboxylic acid bioisosteres. The choice of a specific bioisostere is often context-dependent and requires empirical evaluation to determine the optimal balance of properties for a given biological target.

The following table summarizes key properties of common carboxylic acid bioisosteres relevant to the derivatization of this compound.

BioisostereRepresentative StructureApproximate pKaKey Physicochemical Properties
Carboxylic Acid-COOH~4-5Planar, acts as H-bond donor and acceptor
Tetrazole-CN4H~4.5-5Aromatic, more lipophilic than COOH
Acyl Sulfonamide-CONHSO2R~3-5Tetrahedral geometry, strong H-bond acceptor
1,2,4-Oxadiazol-5(4H)-one-C3H2N2O2~5-7Planar, heterocyclic
3-Hydroxyisoxazole-C3H2NO2~4-5Planar, aromatic-like

Strategies for Modulating Metabolic Stability

Modifications to Mitigate N-Demethylation:

The N-methyl group of the piperidine ring is susceptible to cytochrome P450 (CYP)-mediated N-demethylation. This metabolic pathway can lead to the formation of the corresponding secondary amine, which may have a different pharmacological profile or be further metabolized. To block this metabolic route, several strategies can be employed:

Introduction of Steric Hindrance: Flanking the N-methyl group with bulky substituents can sterically hinder the approach of CYP enzymes, thereby reducing the rate of N-demethylation.

Electronic Modulation: Replacing the methyl group with an electron-withdrawing group can decrease the electron density on the nitrogen atom, making it less susceptible to oxidative metabolism.

Deuteration: Replacing the hydrogen atoms of the methyl group with deuterium (B1214612) can strengthen the C-D bond compared to the C-H bond (the kinetic isotope effect). This can significantly slow down the rate of CYP-mediated bond cleavage and thus reduce N-demethylation.

Modifications to Mitigate Carboxylic Acid Metabolism:

The carboxylic acid group can undergo conjugation reactions, most notably glucuronidation, to form acyl glucuronides. These metabolites can sometimes be chemically reactive and have been implicated in idiosyncratic drug toxicities. semanticscholar.org Strategies to circumvent this include:

Bioisosteric Replacement: As discussed in the previous section, replacing the carboxylic acid with a bioisostere that is not a substrate for UDP-glucuronosyltransferases (UGTs) is a primary strategy to avoid acyl glucuronide formation. drughunter.com

Prodrug Approaches: Conversion of the carboxylic acid to an ester or amide prodrug can mask this functional group from metabolic enzymes. The prodrug is then ideally cleaved in vivo to release the active carboxylic acid. However, the stability of the prodrug must be carefully optimized.

The following table outlines strategies to enhance the metabolic stability of this compound.

Metabolic LiabilitySite of MetabolismDerivatization StrategyRationale
N-DemethylationN-Methyl GroupIntroduction of steric bulk near the N-methyl groupHinders CYP enzyme access
N-DemethylationN-Methyl GroupReplacement of methyl with an electron-withdrawing groupReduces nitrogen's susceptibility to oxidation
N-DemethylationN-Methyl GroupDeuteration of the methyl groupSlows rate of C-H bond cleavage (Kinetic Isotope Effect)
Acyl GlucuronidationCarboxylic AcidReplacement with a tetrazole or other bioisostereBioisostere is not a substrate for UGT enzymes
Acyl GlucuronidationCarboxylic AcidConversion to an ester or amide prodrugMasks the carboxylic acid from metabolic conjugation

By employing these advanced derivatization strategies, medicinal chemists can systematically address the potential shortcomings of this compound, leading to the development of analogs with enhanced chemical and biological properties suitable for further investigation as potential therapeutic agents.

Applications in Complex Organic Synthesis and Material Science

Role as a Core Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of pharmaceuticals due to its ability to confer desirable properties such as aqueous solubility and the capacity to interact with biological targets. 1-Methylpiperidine-3-carboxylic acid, as a derivative, is explored for its potential as a foundational element in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

The parent compound, piperidine-3-carboxylic acid (known as nipecotic acid), is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake. mdpi.comnih.gov Specifically, D-Nipecotic acid is a known building block for the synthesis of (R)-Tiagabine, a drug that enhances the neurotransmission of GABA, the primary inhibitory neurotransmitter in the brain. mdpi.com Given that the piperidine-3-carboxylic acid skeleton is crucial for this neuroactivity, the 1-methyl derivative is recognized as a key precursor for developing new analogues and derivatives aimed at modulating central nervous system (CNS) targets. The N-methylation can alter properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and receptor interaction. nih.gov

In medicinal chemistry, piperidine-based carboxylic acids are considered valuable heterocyclic amino acids that can act as mimics for natural amino acids like proline. mdpi.com This mimicry is instrumental in the design of peptidomimetics, which are compounds that imitate the structure and function of peptides but have improved stability and bioavailability. The constrained cyclic structure of this compound can be incorporated into peptide backbones to induce specific secondary structures or to serve as a scaffold for positioning side chains to interact with enzyme active sites, such as those in proteases. mdpi.com For instance, the proline peptidomimetic faldaprevir (B607408) has been used in the treatment of hepatitis, highlighting the therapeutic potential of this class of molecules. mdpi.com The use of such building blocks is a key strategy in the synthesis of novel protease inhibitors. ku.edunih.gov

The piperidine scaffold is a common feature in many analgesic and anti-inflammatory agents. While direct synthesis of commercial drugs from this compound is not widely documented in the provided sources, its structural motifs are relevant. For example, research into new analgesic and anti-inflammatory drugs has explored piperazine (B1678402) derivatives, which share a six-membered heterocyclic amine structure. nih.gov The development of novel carboxylic acid derivatives continues to be an active area of research for creating new therapeutic agents to treat inflammation. mdpi.comnih.gov As a readily available chemical building block, this compound represents a potential starting material for the synthesis of new chemical entities in this therapeutic area.

Utilization in Agrochemical Research and Development

The search for novel fungicides and pesticides is a critical area of agrochemical research. Piperidine-containing compounds have demonstrated significant potential in this field. Research has shown that incorporating a piperidine fragment into certain molecular structures can significantly enhance their fungicidal activity. mdpi.com

Recent studies have focused on synthesizing novel thiosemicarbazide (B42300) derivatives containing piperidine fragments and testing their efficacy against various plant pathogens. The findings indicate that the piperidine moiety plays a crucial role in the biological activity of these compounds. mdpi.com

PathogenCompound ClassKey FindingReference
Pythium aphanidermatumThiosemicarbazide with piperidineActivity (EC50 = 1.6 μg/mL) was found to be superior to the commercial fungicide azoxystrobin. mdpi.com
Rhizoctonia solaniThiosemicarbazide with piperidineA derivative showed an EC50 value of 9.6 μg/mL, demonstrating potent activity. mdpi.com
Sclerotinia sclerotiorumPiperidine-containing thymol (B1683141) derivativesA synthesized compound exhibited excellent in vivo curative and protective efficacy of over 98%. nih.gov

These results underscore the importance of the piperidine scaffold, and by extension derivatives like this compound, as a core component in the design of new, effective fungicides for crop protection. mdpi.comnih.gov

Application in Specialty Chemical Synthesis

Beyond its direct application in bioactive compounds, this compound is a valuable intermediate in specialty chemical synthesis. It is commercially available as a chemical building block for organic synthesis, providing a versatile scaffold for creating more complex molecules. An interesting application for related methylpiperidine derivatives is in the field of peptide synthesis. Specifically, 4-methylpiperidine (B120128) has been studied as a less toxic and more efficient alternative to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis. researchgate.netscielo.org.mx This demonstrates the utility of the N-methylpiperidine core in specialized, high-value chemical processes.

Development of Novel Heterocyclic Systems Incorporating the this compound Motif

A significant application of this compound and its parent compound is in the construction of more complex, novel heterocyclic systems. These new systems can serve as scaffolds for drug discovery and material science. A prime example is the use of piperidine-3-carboxylic acid derivatives to synthesize novel pyrazole (B372694) systems. mdpi.comnih.gov

The synthesis involves a multi-step process:

Activation: The carboxylic acid of an N-protected piperidine-3-carboxylic acid is activated. nih.gov

Condensation: The activated acid is reacted with a reagent like Meldrum's acid, followed by methanolysis to form a β-keto ester. nih.gov

Cyclization: The resulting β-keto ester is then treated with a hydrazine (B178648) derivative to form the pyrazole ring system. mdpi.com

This synthetic strategy allows for the creation of chiral building blocks where the piperidine ring is fused or appended to other heterocyclic cores, greatly expanding the chemical diversity accessible for screening and development programs. mdpi.comnih.gov

Pharmacological and Biological Investigations of 1 Methylpiperidine 3 Carboxylic Acid Derivatives

Modulation of Neurotransmitter Systems

Derivatives of 1-methylpiperidine-3-carboxylic acid and its structural analogs primarily exert their effects by modulating neurotransmitter systems, most notably through the inhibition of GABA transporters. This action increases the concentration of GABA, the primary inhibitory neurotransmitter in the brain, in the synaptic cleft, thereby enhancing GABAergic transmission.

The core structure of piperidine-3-carboxylic acid is a potent inhibitor of both neuronal and glial GABA uptake. nih.gov Compounds such as nipecotic acid, and the structurally related guvacine (B1672442) and arecaidine (B1214280), function as substrates for the GABA transporters (GATs). nih.govnih.gov By binding to the transporter proteins, they competitively inhibit the reuptake of GABA from the synaptic cleft. embopress.org

The mechanism involves the piperidine (B6355638) ring and the carboxylic acid group interacting with key residues in the transporter's binding pocket. nih.gov The carboxylic acid function of these inhibitors typically binds to a sodium ion and forms hydrogen bonds with amino acid residues such as Tyrosine (Tyr140 in GAT1), while the amino group forms another network of hydrogen bonds. uni-muenchen.de This binding at the S1 site mimics the natural substrate, GABA, allowing these compounds to effectively block the transporter's function. uni-muenchen.de Arecaidine, the unsaturated analog of this compound, has been shown to inhibit the uptake of GABA in slices of the cat central nervous system. nih.gov

Table 1: Inhibitory Activity of Piperidine-3-Carboxylic Acid Analogs on GABA Transporters

CompoundTargetActivity MetricReported ValueComment
(R)-Nipecotic AcidhGAT-1IC₅₀~6.5 µMParent compound, potent inhibitor. nih.gov
GuvacineGAT-1IC₅₀~12 µMUnsaturated, N-demethylated analog. nih.gov
ArecaidineGABA Uptake-Potent InhibitorN-methylated analog of guvacine. nih.govmedchemexpress.com
Tiagabine (B1662831)hGAT-1IC₅₀0.07 µMLipophilic derivative of (R)-nipecotic acid. nih.govbenthamdirect.com

A key feature of nipecotic acid and its close analogs is their high selectivity for GABA transporters over GABA receptors (GABA-A and GABA-B). nih.gov This selectivity is crucial, as it allows for the modulation of GABA levels without directly activating or blocking the postsynaptic receptors, which could lead to a different pharmacological profile. Studies have shown that this class of heterocyclic GABA uptake inhibitors generally possesses no significant affinity for GABA receptors. nih.gov This specificity ensures that their primary mechanism of action is the enhancement of existing GABAergic signals by prolonging the presence of GABA in the synapse.

Exploration of Therapeutic Potential in Neurological Disorders

By inhibiting GABA reuptake, derivatives of the piperidine-3-carboxylic acid scaffold can potentiate inhibitory neurotransmission, a strategy that holds therapeutic value for several neurological disorders characterized by neuronal hyperexcitability. nih.govacs.org The most established application is in the treatment of epilepsy. benthamdirect.com Tiagabine, a lipophilic derivative of (R)-nipecotic acid, is an approved anticonvulsant medication used for the adjunctive treatment of partial seizures. nih.gov

The therapeutic potential extends to other conditions. Preclinical studies have shown that GAT-1 inhibitors can be effective in models of anxiety, depression, and pain. acs.org The enhancement of GABAergic tone can produce anxiolytic and analgesic effects. Because GABA transporters are implicated in various neurological and neurodegenerative diseases, they remain a promising target for the rational design of new therapeutic ligands. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies have been pivotal in transforming the simple piperidine-3-carboxylic acid scaffold into highly potent and selective drug candidates. Even minor structural changes to compounds like nipecotic acid and guvacine can lead to a significant loss of activity, highlighting the specific requirements of the transporter's binding site. nih.gov

Key SAR findings indicate that attaching large, lipophilic moieties to the nitrogen atom of the piperidine ring dramatically increases potency and selectivity for the GAT-1 subtype. nih.govbenthamdirect.com This is exemplified by the development of tiagabine, which features a diarylbutenyl substituent on the nipecotic acid nitrogen. nih.gov Conversely, esterification of the carboxylic acid group can shift the molecule's primary target. For instance, ester derivatives of arecaidine, such as arecaidine propargyl ester, lose their GAT inhibitory activity and become potent agonists at muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Shifting the position of a triple bond in the ester side chain of these derivatives can convert the molecule from a muscarinic agonist to a competitive antagonist. nih.gov

Table 2: Structure-Activity Relationships of Arecaidine Ester Derivatives at Muscarinic Receptors

CompoundModificationTargetActivityPotency (-log EC₅₀ or pA₂)
Arecaidine Propargyl Ester (APE)Propargyl esterM2 (Atria)Agonist8.22 nih.govnih.gov
Arecaidine 2-Butynyl EsterButynyl esterM2 (Atria)Agonist~8.2 nih.govnih.gov
Arecaidine 2-Hexynyl EsterHexynyl esterM2 (Atria)Agonist6.80 nih.govnih.gov
Modified APE AnalogBulky group on ester chainM2Antagonist4.9 - 7.3 nih.gov

The biological activity of piperidine-3-carboxylic acid derivatives is highly dependent on their stereochemistry. For nipecotic acid, the inhibitory activity on GABA transporters resides almost exclusively in the (R)-enantiomer. nih.gov This stereoselectivity underscores a specific three-dimensional interaction between the inhibitor and the chiral environment of the transporter's binding site. The development of potent GAT inhibitors like tiagabine specifically utilizes the (R)-nipecotic acid core. nih.gov Interestingly, while the (R)-enantiomer is generally more active for GAT-1 inhibitors, studies on derivatives targeting other subtypes have found that the (S)-enantiomer can be more active for mGAT4 inhibitors. biorxiv.org

Enzyme Activity Modulation and Receptor Binding Profiling

The receptor binding profile of this compound and its analogs is characterized by high specificity. The acidic derivatives, such as arecaidine and nipecotic acid, are potent inhibitors of the four known GABA transporter subtypes: GAT-1, GAT-2, GAT-3, and BGT-1. nih.gov Their affinity for GABA-A and GABA-B receptors is negligible. nih.gov

In addition to GATs, arecaidine has been identified as a substrate for the human proton-coupled amino acid transporter 1 (PAT1), indicating another point of interaction within the central nervous system. medchemexpress.com In contrast, ester derivatives of arecaidine show a completely different binding profile, with high affinity for muscarinic acetylcholine M1 and M2 receptors, where they can function as either agonists or antagonists depending on their structure. nih.govnih.gov This demonstrates how functionalization of the core this compound structure can fundamentally alter its receptor binding profile and primary mechanism of action.

Design and Synthesis of Selective Chemical Probes and Inhibitors

The development of selective chemical probes and inhibitors is a cornerstone of chemical biology and drug discovery, enabling the precise interrogation of biological systems. The this compound scaffold represents a promising starting point for the design of such molecules due to the prevalence of the piperidine motif in a vast number of bioactive compounds and approved drugs. The strategic modification of this core structure allows for the systematic exploration of chemical space to achieve high potency and selectivity for a given biological target.

The design of selective probes often begins with an analysis of the target's binding site, aiming to introduce functionalities that can form specific interactions, such as hydrogen bonds or hydrophobic contacts. Structure-activity relationship (SAR) studies are crucial in this process, guiding the iterative optimization of a lead compound. For the this compound scaffold, the key points for modification are the carboxylic acid group, the N-methyl group, and the piperidine ring itself.

The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor or acceptor, or participate in salt bridge interactions with the target protein. drugdesign.org Its conversion to amides or esters is a common strategy to modulate these interactions and to alter the physicochemical properties of the molecule, such as its cell permeability. For instance, a library of piperidine-3-carboxamide derivatives was synthesized to target the enzyme Cathepsin K, demonstrating how modifications at this position can lead to potent inhibitors.

The N-methyl group of this compound can also be a key determinant of selectivity. Replacing the methyl group with larger alkyl or aryl substituents can probe for additional binding pockets and introduce new interactions. Synthetic methodologies such as N-alkylation are employed to generate a diverse set of derivatives for biological evaluation.

Furthermore, the piperidine ring can be functionalized to enhance selectivity. While direct functionalization of the ring can be challenging, modern synthetic methods are emerging that allow for selective C-H functionalization of N-alkyl piperidines. This enables the introduction of a wide array of substituents that can be tailored to fit the specific contours of a target's binding site.

The synthesis of a library of derivatives based on the this compound scaffold would typically involve a series of well-established chemical transformations. The carboxylic acid can be activated and coupled with a diverse range of amines or alcohols to generate a library of amides or esters. For example, the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a standard method for amide bond formation. nih.gov

To illustrate the potential of this scaffold, consider the design of inhibitors for a hypothetical enzyme. A series of derivatives could be synthesized where the carboxylic acid is converted to various amides, and the resulting compounds are then tested for their inhibitory activity. The data from such a study could be presented as follows:

CompoundR Group (Modification of Carboxylic Acid)Inhibitory Concentration (IC50, µM)Selectivity vs. Related Enzyme
1-OH (Parent Compound)>100-
2-NH-benzyl50.25-fold
3-NH-(4-chlorobenzyl)15.820-fold
4-NH-(2,4-dichlorobenzyl)5.150-fold
5-NH-phenyl85.62-fold

This hypothetical data illustrates a clear structure-activity relationship, where the addition of a benzylamine (B48309) group improves potency, and further substitution on the aromatic ring with electron-withdrawing groups leads to a significant increase in both potency and selectivity.

In a real-world research campaign, a much larger and more diverse library of compounds would be synthesized and tested. For instance, a diversity-oriented synthesis approach could be employed, starting with a protected piperidine-3-carboxylic acid derivative. This would allow for modifications at both the nitrogen and the carboxylic acid positions. A general synthetic route could involve the initial protection of the piperidine nitrogen, followed by modification of the carboxylic acid, and then deprotection and subsequent N-alkylation or N-arylation to introduce further diversity.

Detailed research findings from studies on related piperidine derivatives have shown that this scaffold can be successfully used to develop potent and selective inhibitors for a range of biological targets. For example, a study on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis identified compounds with potent activity. nih.gov The synthesis of these inhibitors involved the coupling of a piperidine core with various aromatic moieties, and their biological evaluation revealed compounds with IC50 values in the low micromolar range. nih.gov

The following table presents data adapted from this study to illustrate the type of results obtained in the development of such inhibitors:

Compound IDSubstituent on Piperidine RingMenA Inhibition (IC50, µM)Antibacterial Activity (GIC50, µM)
Analog 8Unsubstituted88 ± 15>200
Analog 9para-Fluoro22 ± 1.250
Analog 10para-Chloro22 ± 0.910
Analog 11para-Bromo13 ± 2.68
Analog 14meta-Bromo21 ± 3.425

This data demonstrates how systematic modification of the piperidine scaffold can lead to significant improvements in biological activity. The addition of halogens at the para-position of a phenyl substituent resulted in a two- to four-fold improvement in inhibitory activity against the MenA enzyme. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure and composition of 1-methylpiperidine-3-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. ipb.pt One-dimensional and two-dimensional NMR experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct types of protons. The proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm). The N-methyl group protons would produce a sharp singlet, while the protons on the piperidine (B6355638) ring would present as a series of complex, overlapping multiplets due to spin-spin coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl-COOH>10 (broad singlet)~175-180
MethineC3-H~2.5-3.0 (multiplet)~40-45
MethyleneRing CH₂~1.5-3.5 (overlapping multiplets)~20-60
MethylN-CH₃~2.2-2.8 (singlet)~45

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The compound has an exact molecular weight of 143.18 g/mol . sigmaaldrich.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 143.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. ESI is particularly useful, often showing protonated ([M+H]⁺ at m/z 144.1) or sodiated ([M+Na]⁺ at m/z 166.1) adducts. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation of carboxylic acids includes the loss of a hydroxyl group ([M-OH]⁺, m/z 126) or the entire carboxyl group ([M-COOH]⁺, m/z 98). libretexts.org Cleavage of the piperidine ring, particularly alpha-cleavage adjacent to the nitrogen atom, is also a common fragmentation pathway for N-substituted piperidines. libretexts.org Analysis of these fragment ions helps to confirm the presence of the key structural motifs within the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound. uni.lu
Adduct/FragmentFormulaPredicted m/zNotes
[M+H]⁺C₇H₁₄NO₂⁺144.10192Protonated molecule
[M+Na]⁺C₇H₁₃NNaO₂⁺166.08386Sodiated adduct
[M-H]⁻C₇H₁₂NO₂⁻142.08736Deprotonated molecule
[M-OH]⁺C₇H₁₂NO⁺126.09190Loss of hydroxyl radical
[M-COOH]⁺C₆H₁₂N⁺98.10000Loss of carboxyl group

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule.

The most prominent features in the IR spectrum of this compound are associated with the carboxylic acid group. A very broad absorption band is expected in the range of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch will appear between 1760 and 1690 cm⁻¹. libretexts.org Additionally, a C-O stretching vibration is typically observed in the 1320–1210 cm⁻¹ region. spectroscopyonline.com The spectrum will also contain bands for aliphatic C-H stretching from the piperidine ring and the methyl group, usually found between 3000 and 2850 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound.
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300–2500 (broad)O-H stretchCarboxylic Acid
3000–2850 (medium)C-H stretchAlkyl (ring and methyl)
1760–1690 (strong)C=O stretchCarboxylic Acid
1320–1210 (medium)C-O stretchCarboxylic Acid
1440–1395 (medium)O-H bendCarboxylic Acid

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. nih.gov Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.

Given the polar and zwitterionic nature of the compound, reversed-phase HPLC on a C8 or C18 column is a common starting point. chemrevlett.com To achieve adequate retention and good peak shape, the mobile phase typically requires modification. An acidic aqueous mobile phase (e.g., buffered to a low pH or containing an ion-pairing agent like trifluoroacetic acid) is often used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. Gradient elution, where the proportion of organic solvent (like acetonitrile (B52724) or methanol) is increased over time, is frequently employed to ensure the efficient elution of the compound and any impurities.

Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) may be possible but could lack sensitivity and selectivity. More universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS) are often preferred for accurate quantification.

Table 4: Typical Parameters for HPLC Method Development.
ParameterCondition
ColumnReversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol (B129727)
Elution ModeGradient
Flow Rate0.8 - 1.2 mL/min
DetectorUV (200-220 nm), ELSD, or Mass Spectrometry (MS)

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. scholaris.ca this compound itself is non-volatile due to the high polarity of the carboxylic acid group and its zwitterionic character. Therefore, direct analysis by GC is not feasible.

To enable GC analysis, the compound must first be converted into a more volatile and thermally stable derivative. lmaleidykla.lt This process, known as derivatization, typically targets the active hydrogen of the carboxylic acid group. colostate.edu Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) or with a reagent like diazomethane (B1218177) to form a methyl ester.

Silylation: Reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt

Once derivatized, the resulting ester or silyl (B83357) derivative can be readily separated and quantified using a standard GC system, often equipped with a nonpolar or medium-polarity capillary column (e.g., a 5% phenyl polysiloxane phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). rsc.org

Table 5: Derivatization and GC Conditions for Analysis.
ParameterCondition
Derivatization ReagentBSTFA (for silylation) or Diazomethane/BF₃-Methanol (for esterification)
ColumnHP-5, DB-5, or similar (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium or Hydrogen
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool for the trace analysis of this compound. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and quantifying minute amounts of the analyte in complex mixtures.

The inherent polarity of this compound can pose a challenge for retention on traditional reversed-phase LC columns. To overcome this, derivatization of the carboxylic acid group is a common strategy to decrease its polarity and enhance its retention and ionization efficiency. nih.gov For instance, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid, thereby improving its chromatographic behavior and mass spectrometric response. nih.govresearchgate.net

In a typical LC-MS/MS method for a related piperazine (B1678402) derivative, separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of methanol and water with an ammonium (B1175870) acetate (B1210297) buffer. nih.gov Detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and specificity, allowing for quantification at the nanogram per milliliter level. nih.gov For trace analysis, achieving a low limit of detection (LOD) and limit of quantitation (LOQ) is critical. Methods developed for similar small polar molecules have demonstrated LODs in the low ng/L range after appropriate sample preparation and derivatization. unimi.it

Below is a hypothetical interactive data table summarizing typical LC-MS parameters for the analysis of a derivatized carboxylic acid like this compound, based on methodologies for similar compounds. nih.govunimi.it

ParameterCondition
Chromatography System UHPLC System
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Monitored Transition (MRM) Precursor Ion > Product Ion (Hypothetical)
Limit of Quantitation (LOQ) 0.2 ng/mL

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical performance for compounds like this compound, which may exhibit poor chromatographic retention and low ionization efficiency in their native form.

Ion-pair chromatography is a valuable technique for enhancing the retention of polar and ionic compounds like this compound on reversed-phase columns. chromatographyonline.comdiva-portal.org This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. thermofisher.com This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and improved separation. diva-portal.org

For a carboxylic acid, which is anionic at neutral pH, a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium) would be suitable. chromatographyonline.com The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that need to be optimized to achieve the desired retention and peak shape.

The table below illustrates the effect of an ion-pairing reagent on the retention of a hypothetical acidic analyte.

ConditionAnalyte Retention Time (min)
Without Ion-Pairing Reagent 1.5
With Tetrabutylammonium Hydroxide (B78521) 6.8

To enhance detection sensitivity, particularly for UV or fluorescence detection, derivatization with a chromophoric or fluorophoric reagent is employed. For carboxylic acids, this often involves converting the acid to an ester or amide with a suitable labeling agent. While this compound lacks a strong chromophore, derivatization can introduce one. For instance, pre-column derivatization with a reagent containing a nitroaromatic group can significantly improve UV detectability. unimi.it

Furthermore, derivatization is crucial for improving sensitivity in mass spectrometry. Reagents can be designed to not only improve chromatographic properties but also to enhance ionization efficiency. For example, derivatizing the carboxylic acid can lead to a derivative that is more readily protonated in the ESI source, resulting in a stronger signal and lower detection limits. nih.gov

Chiral Resolution and Enantiomeric Purity Determination

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. The determination of enantiomeric purity is often a critical aspect of its analysis, especially in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. This can be achieved through several approaches:

Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is separated on a column that contains a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. nih.gov

Chiral Mobile Phase Additives: An indirect method where a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral column. nih.gov

Pre-column Derivatization with a Chiral Reagent: In this indirect approach, the enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. nih.gov For a carboxylic acid, a chiral amine could be used as the derivatizing agent.

A study on the enantiomeric purity of a piperidine-containing compound involved pre-column derivatization followed by reversed-phase HPLC analysis, which allowed for the quantification of the undesired enantiomer at trace levels. nih.gov The method was validated for linearity, precision, accuracy, and limits of detection and quantitation. nih.gov

The following table provides an example of the resolution of two enantiomers using a chiral HPLC method.

ParameterValue
Chiral Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection Wavelength 228 nm
Retention Time (Enantiomer 1) 8.2 min
Retention Time (Enantiomer 2) 10.5 min
Resolution (Rs) > 4.0

Computational Chemistry and in Silico Modeling Studies

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of piperidine (B6355638) derivatives is crucial for their interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For 1-methylpiperidine-3-carboxylic acid, two primary chair conformers are possible, differing in the axial or equatorial orientation of the N-methyl and carboxylic acid substituents.

Computational studies on related substituted piperidines indicate that the lowest energy conformation generally places bulky substituents in the equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov Density Functional Theory (DFT) calculations are often employed to model these structures and determine their relative energies. acs.org For instance, in related N-Boc protected 2,4-disubstituted piperidines, the conformer with an equatorial substituent at the 4-position and an axial substituent at the 2-position can be energetically favorable to avoid strain with the bulky N-Boc group. nih.gov Base-mediated epimerization studies on similar piperidine esters, which interconvert between diastereomers, implicitly explore the relative stability of different conformers and move towards the thermodynamic product. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. While this compound itself has not been the primary subject of extensive docking studies, it is a key structural component and synthetic precursor for more complex ligands designed to interact with various biological targets. nih.govacs.orgnih.gov

A notable study focused on the design of a selective chemical probe for the first bromodomain (BD1) of BRD4. acs.orgnih.gov In this research, this compound was used as a building block in the synthesis of a benzimidazole (B57391) derivative. acs.orgnih.gov Docking simulations of the final compound into the BRD4 BD1 binding site were performed using tools like the Glide molecular docking tool. acs.orgnih.gov These simulations revealed that the appended piperidine ring sits (B43327) on the lipophilic WPF (tryptophan-proline-phenylalanine) shelf of the protein, with the amide carbonyl forming a crucial hydrogen bond with the backbone NH of a gatekeeper residue (Ile146). acs.org

Similarly, this compound was utilized in the development of inhibitors targeting Trypanosoma cruzi CYP51, an essential enzyme for the parasite that causes Chagas disease. nih.gov The resulting complex molecules were docked into the enzyme's active site to predict their binding modes and guide further optimization. nih.gov

Target ProteinRole of this compound MoietyComputational MethodRef
BRD4 Bromodomain 1 (BD1)Used as a synthetic building block for a benzimidazole-based inhibitor. The piperidine ring interacts with the lipophilic WPF shelf.Molecular Docking (Glide) acs.orgnih.gov
Trypanosoma cruzi CYP51Incorporated into 4-aminopyridyl-based inhibitors designed to target the enzyme.Molecular Docking nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

While specific QSAR or QSPR models developed exclusively for this compound have not been identified in the literature, this compound and its derivatives have been included in broader QSAR studies. For instance, in research aimed at developing inhibitors for Trypanosoma cruzi, 2D and 3D-QSAR studies were conducted on a large set of 197 compounds, which included derivatives synthesized from this compound. researchgate.net Such studies typically involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net The resulting models can then be used to predict the activity of new, unsynthesized analogues. researchgate.net

A molecular modeling study was also undertaken to understand the pharmacological results of piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists, demonstrating the application of these techniques to the broader class of piperidine carboxylic acids. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a valuable tool for structural elucidation and for validating experimental data.

For this compound and its derivatives, experimental characterization relies heavily on techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy. researchgate.net For example, the ¹H NMR spectrum of a complex molecule synthesized using this compound shows characteristic signals that confirm the incorporation of the piperidine scaffold. nih.gov

While the literature confirms the use of these experimental techniques, specific studies detailing the computational prediction of the full spectroscopic profile of this compound and its direct comparison with experimental spectra are not prevalent. Such a study would typically involve:

Optimizing the geometry of the molecule's lowest energy conformer using a method like DFT with an appropriate basis set.

Calculating the NMR shielding tensors and IR vibrational frequencies for the optimized structure.

Comparing the calculated chemical shifts (often scaled against a reference compound like tetramethylsilane) and vibrational frequencies with experimentally recorded spectra to confirm assignments and structural features.

This approach is invaluable for resolving ambiguities in complex spectra and confirming stereochemistry.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides deep insights into chemical reactions by mapping reaction pathways and characterizing the structures and energies of transition states. This is particularly useful for understanding selectivity in reactions involving complex scaffolds like the piperidine ring.

DFT calculations have been used to investigate the selectivity of reactions on N-alkyl piperidines. acs.org For instance, in the functionalization of N-benzyl piperidine N-oxide, DFT calculations at the wB97XD/6-311++g(d,p) level of theory were used to analyze the transition states for C-H bond elimination. acs.org The calculations revealed that the lowest energy pathway was consistent with the experimentally observed elimination from the endo-cyclic α-C–H bond, thus explaining the reaction's selectivity. acs.org

While these studies provide a framework for understanding piperidine reactivity, specific computational analyses of the transition states for reactions directly involving the synthesis or transformation of this compound (e.g., the hydrolysis of its corresponding ester to form the acid) are not detailed in the available research. Such studies would help in optimizing reaction conditions by providing a theoretical basis for the observed reaction outcomes.

Q & A

Q. What are the recommended synthetic routes for 1-methylpiperidine-3-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves piperidine ring functionalization. For example, a methyl group can be introduced via reductive amination or alkylation of piperidine-3-carboxylic acid derivatives. Optimization strategies include:
    • Catalyst Selection : Use of palladium catalysts for selective methylation (e.g., coupling reactions) .
    • Temperature Control : Maintaining temperatures below 80°C to prevent racemization or decomposition.
    • Protection/Deprotection : Protecting the carboxylic acid group with tert-butoxycarbonyl (Boc) to avoid side reactions during methylation .
    • Yield Monitoring : Tracking intermediates via TLC or HPLC to adjust stoichiometry and reaction time.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
    • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., PubChem data for piperidine derivatives) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 157.21 g/mol for C8H13NO2C_8H_{13}NO_2) and fragmentation patterns.
    • X-ray Crystallography : Resolve stereochemistry for chiral centers, critical for biological activity studies .

Q. What analytical techniques are most reliable for assessing purity in research-grade batches?

  • Methodological Answer :
    • HPLC : Use a C18 column with UV detection at 210–220 nm; purity ≥95% is typical for research use .
    • Karl Fischer Titration : Quantify residual water content (<0.5% recommended for stability).
    • Elemental Analysis : Verify C, H, N ratios to confirm stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :
    • Derivative Libraries : Synthesize analogs with modifications at the methyl group (e.g., ethyl, aryl substitutions) or carboxylic acid (e.g., esterification, amidation) .
    • Biological Assays : Test analogs against target receptors (e.g., opioid receptors for piperidine derivatives) using radioligand binding assays .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthesis targets .

Q. How do stability profiles of this compound vary under biological assay conditions?

  • Methodological Answer :
    • pH Stability : Test solubility and degradation in buffers (pH 2–9) via LC-MS. Piperidine derivatives often degrade in acidic conditions, requiring neutral buffers .
    • Temperature Sensitivity : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles to prevent aggregation .
    • Light Sensitivity : Protect from UV exposure using amber vials, as photodegradation can generate impurities .

Q. How can contradictory bioactivity data between research groups be resolved?

  • Methodological Answer :
    • Batch Consistency : Verify purity and salt content (e.g., HCl vs. free base) using HPLC and ion chromatography .
    • Assay Standardization : Use internal controls (e.g., meperidine hydrochloride as a reference opioid agonist) to calibrate responses .
    • Meta-Analysis : Compare data across studies while accounting for variables like cell line specificity (e.g., NCI-H747 cells vs. neuronal models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.